molecular formula C9H6FNO2 B1437605 4-Fluoro-1H-indole-3-carboxylic acid CAS No. 23077-42-1

4-Fluoro-1H-indole-3-carboxylic acid

Cat. No.: B1437605
CAS No.: 23077-42-1
M. Wt: 179.15 g/mol
InChI Key: RDCCTSJRSSJAFO-UHFFFAOYSA-N
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Description

4-Fluoro-1H-indole-3-carboxylic acid is a fluorinated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The presence of a fluorine atom at the 4-position of the indole ring enhances its chemical properties, making it a valuable compound in various scientific research fields.

Scientific Research Applications

4-Fluoro-1H-indole-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex fluorinated indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the development of agrochemicals and materials science.

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 .

Future Directions

4-Fluoro-1H-indole-3-carboxylic acid has potential applications in various fields due to its ability to serve as a reactant for the preparation of various compounds. It can be used in the synthesis of potential anticancer immunomodulators, antifungal agents, diabetes management drugs, selective serotonin reuptake inhibitors, HIV-1 attachment inhibitors, monoamine reuptake inhibitors, histone deacetylase inhibitors, and inhibitors of human breast cancer cell proliferation .

Mechanism of Action

Target of Action

4-Fluoro-1H-indole-3-carboxylic acid, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that indole derivatives interact with their targets, causing changes that result in their various biological activities . For example, some indole derivatives have been reported as antiviral agents, showing inhibitory activity against certain viruses .

Biochemical Pathways

Indole derivatives, including this compound, can affect various biochemical pathways. For instance, some indole derivatives have been found to inhibit the enzyme tryptophan dioxygenase, which is involved in the metabolism of the amino acid tryptophan . Other indole derivatives have been reported to inhibit the Sodium-Dependent Glucose Co-transporter 2 (SGLT2), which plays a role in glucose homeostasis .

Result of Action

The molecular and cellular effects of this compound’s action depend on its specific targets and mode of action. For example, if the compound acts as an inhibitor of a particular enzyme, the result of its action could be a decrease in the production of a specific metabolite. In the case of antiviral activity, the result could be a reduction in viral replication .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other molecules that can interact with the compound. For instance, certain indole derivatives are known to be stable under inert atmosphere and low temperatures .

Biochemical Analysis

Biochemical Properties

4-Fluoro-1H-indole-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to bind with high affinity to multiple receptors, which is crucial for its biological activity. For instance, it can interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves hydrogen bonding and π-π stacking interactions, which stabilize the compound within the active site of the enzyme.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular metabolism and overall cell health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . This inhibition can result in altered cellular signaling and gene expression. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including changes in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, it can induce toxicity, leading to adverse effects such as liver damage and altered metabolic function. These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes . It can undergo hydroxylation, leading to the formation of various metabolites that can further participate in biochemical reactions. The compound’s interaction with metabolic enzymes can affect metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation within different cellular compartments. For instance, it can be transported into cells via organic anion transporters and distributed to various tissues, where it can exert its biological effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular localization helps elucidate its precise mechanisms of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-1H-indole-3-carboxylic acid typically involves the introduction of a fluorine atom into the indole ring. One common method is the electrophilic fluorination of 1H-indole-3-carboxylic acid using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the fluorination process.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

    Electrophilic substitution: The fluorine atom can direct electrophilic substitution to specific positions on the indole ring.

    Nucleophilic substitution: The carboxylic acid group can participate in nucleophilic substitution reactions.

    Oxidation and reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.

Common Reagents and Conditions

    Electrophilic substitution: Reagents like bromine or chlorinating agents in the presence of a Lewis acid.

    Nucleophilic substitution: Reagents like amines or alcohols under basic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Electrophilic substitution: Halogenated indole derivatives.

    Nucleophilic substitution: Amides or esters of indole.

    Oxidation: Indole quinones.

    Reduction: Dihydroindole derivatives.

Comparison with Similar Compounds

Similar Compounds

    1H-indole-3-carboxylic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.

    5-Fluoro-1H-indole-3-carboxylic acid: Fluorine atom at the 5-position, leading to different reactivity and biological activity.

    4-Chloro-1H-indole-3-carboxylic acid: Chlorine atom instead of fluorine, affecting its chemical behavior and applications.

Uniqueness

4-Fluoro-1H-indole-3-carboxylic acid is unique due to the presence of the fluorine atom at the 4-position, which significantly influences its chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

4-fluoro-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2/c10-6-2-1-3-7-8(6)5(4-11-7)9(12)13/h1-4,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDCCTSJRSSJAFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40651656
Record name 4-Fluoro-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23077-42-1
Record name 4-Fluoro-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoro-1H-indole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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